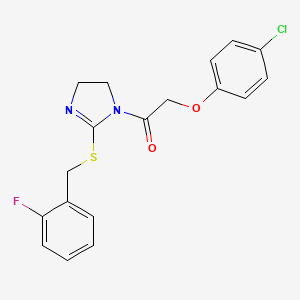
2-(4-chlorophenoxy)-1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a useful research compound. Its molecular formula is C18H16ClFN2O2S and its molecular weight is 378.85. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselectivity in Chemical Synthesis
Research on compounds structurally related to "2-(4-chlorophenoxy)-1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone" highlights the exploration of enantioselectivity in chemical synthesis. For example, studies on the stereospecificity of certain enantiomers as inhibitors of aromatase (P450Arom) have been conducted, revealing low enantioselectivity ratios. This indicates a potential application in designing stereospecific compounds for biochemical studies (Khodarahmi et al., 1998).
Synthesis of Poly(ether ketone)s
Another area of application involves the synthesis of poly(ether ketone)s with pendant functional groups. By polycondensing certain precursors in dry solvents, researchers have developed polymers with moderate molecular weights and significant fractions of cyclic oligomers and polymers. These materials, featuring pendant sulfonic acid groups, are valuable for their potential applications in polymer science and engineering (Fritsch et al., 2002).
Antioxidant Activity of Thiazole Derivatives
The synthesis and evaluation of antioxidant activities of thiazole analogues, incorporating urea, thiourea, and selenourea functionalities, have been explored. These studies demonstrate that compounds with selenourea functionality exhibit potent antioxidant activities, suggesting their utility in developing new antioxidant agents (Reddy et al., 2015).
Synthesis of Imidazo[2,1-b][1,3,4]thiadiazoles
Research on the synthesis of imidazo[2,1-b][1,3,4]thiadiazoles and their derivatives has been conducted, highlighting methods for preparing these compounds with potential biological activities. The structural analyses through spectroscopy and X-ray crystallography provide insights into their chemical properties and reactivity (Banu et al., 2014).
Antimicrobial and Anti-inflammatory Activities
Studies on the synthesis of new chemical entities and their evaluation for antimicrobial and anti-inflammatory activities have been reported. These investigations include the development of novel imidazolyl acetic acid derivatives, showcasing their potential as leads for therapeutic applications due to their promising biological activities (Khalifa & Abdelbaky, 2008).
properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2S/c19-14-5-7-15(8-6-14)24-11-17(23)22-10-9-21-18(22)25-12-13-3-1-2-4-16(13)20/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNLNGDDIQBLER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-methyl 4-(((3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)carbamoyl)benzoate](/img/structure/B2886426.png)
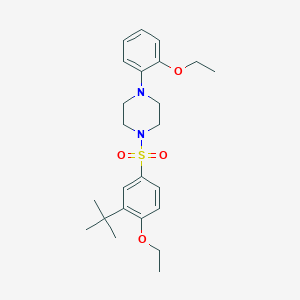
![(1S,8R)-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B2886428.png)
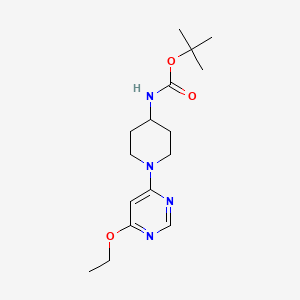
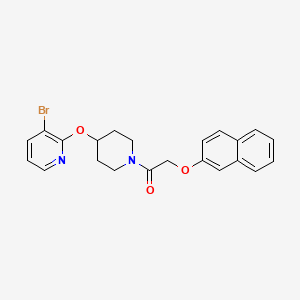
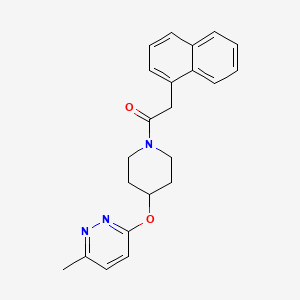
![9-benzyl-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2886432.png)
![N-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2886434.png)

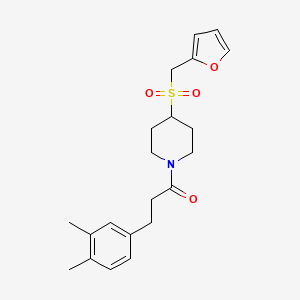
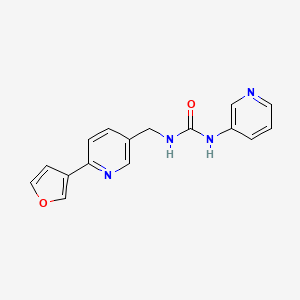
![1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2886444.png)
![N-(3,5-dimethylphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2886446.png)